3'-アデニル酸

概要

説明

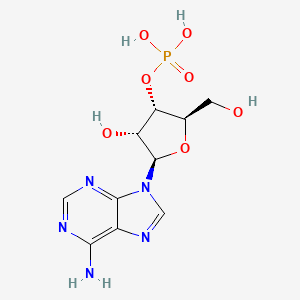

3'-アデニル酸は、アデノシン3'-モノリン酸としても知られており、さまざまな生物学的プロセスにおいて重要な役割を果たすヌクレオチドです。リン酸基、糖のリボース、およびヌクレオ塩基のアデニンで構成されています。 この化合物は、リン酸とヌクレオシドアデノシンのエステルです .

科学的研究の応用

3'-アデニル酸は、科学研究において幅広い用途があります。

化学: 他のヌクレオチドおよびヌクレオチドアナログの合成における前駆体として使用されます。

生物学: 細胞シグナル伝達経路において役割を果たし、さまざまな代謝プロセスの調節に関与しています。

医学: 3'-アデニル酸は、免疫調節における役割や、特定の代謝性疾患に対する潜在的な治療法としての役割など、その潜在的な治療的用途について研究されています。

作用機序

3'-アデニル酸は、主にヌクレオチドとしての役割を通じてその効果を発揮します。細胞内のエネルギー移動および貯蔵に不可欠な、アデノシン三リン酸(ATP)およびアデノシン二リン酸(ADP)などの他のヌクレオチドに変換できます。 さらに、特定の酵素や受容体を活性化することによって、さまざまな細胞プロセスに影響を与えるシグナル伝達分子として機能することもできます .

類似化合物:

アデノシン5'-モノリン酸: 構造は似ていますが、リン酸基が5'位に結合しています。

イノシンモノリン酸: アデニンではなくヒポキサンチンを含みます。

グアノシンモノリン酸: アデニンではなくグアニンを含みます。

独自性: 3'-アデニル酸は、3'位にリン酸基が特異的に位置しているため、その生化学的特性と相互作用に影響を与えることが特徴です。 この独特の構造により、アナログでは利用できない特定の酵素反応およびシグナル伝達経路に関与することができます .

Safety and Hazards

将来の方向性

The dynamic features of these machineries play important roles in regulating polyadenylation and deadenylation . The accurate formation of 3′ end on newly synthesized mRNA, known as polyadenylation, is critical for mRNA maturation, mRNA stability, and mRNA export from the nucleus into the cytoplasm .

生化学分析

Biochemical Properties

3’-Adenylic acid is integral to many biochemical reactions. It is interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP), which are essential for energy transfer within cells . The compound interacts with enzymes such as adenylate kinase, which catalyzes the conversion of two molecules of ADP into ATP and AMP. Additionally, 3’-Adenylic acid is involved in the activation of enzymes like myophosphorylase-b, which plays a role in glycogen metabolism .

Cellular Effects

3’-Adenylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a signaling molecule that can activate protein kinases, leading to the phosphorylation of target proteins and subsequent changes in cellular activities . The compound also affects gene expression by serving as a precursor for cyclic adenosine monophosphate (cAMP), a secondary messenger that regulates transcription factors and other proteins involved in gene regulation .

Molecular Mechanism

At the molecular level, 3’-Adenylic acid exerts its effects through binding interactions with various biomolecules. It can bind to and activate adenylate cyclase, an enzyme that converts ATP to cAMP . This activation leads to a cascade of intracellular events, including the activation of protein kinase A (PKA), which phosphorylates multiple target proteins, thereby modulating their activity . Additionally, 3’-Adenylic acid can be converted into inosine monophosphate by the enzyme myoadenylate deaminase, which plays a role in purine metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Adenylic acid can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can be hydrolyzed by phosphodiesterases, leading to the formation of adenosine and inorganic phosphate . Long-term studies have shown that 3’-Adenylic acid can influence cellular functions such as energy metabolism and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of 3’-Adenylic acid vary with different dosages in animal models. At low doses, it can enhance cellular energy levels and improve metabolic functions . At high doses, it may lead to toxic effects, including disruptions in cellular signaling pathways and metabolic imbalances . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

3’-Adenylic acid is involved in several metabolic pathways, including the purine nucleotide cycle and glycolysis . It can be converted into inosine monophosphate by myoadenylate deaminase, which is then further metabolized to uric acid for excretion . The compound also plays a role in the regulation of glycolytic enzymes, influencing metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells, 3’-Adenylic acid is transported and distributed by specific transporters and binding proteins. It is taken up by cells through nucleoside transporters and can be localized to various cellular compartments, including the cytoplasm and mitochondria . The distribution of 3’-Adenylic acid within tissues is influenced by its interactions with binding proteins that facilitate its transport and accumulation .

Subcellular Localization

3’-Adenylic acid is localized to specific subcellular compartments, where it exerts its biological functions. It is found in the cytoplasm, where it participates in energy metabolism and signaling pathways . Additionally, it can be targeted to the mitochondria, where it plays a role in oxidative phosphorylation and ATP synthesis . The localization of 3’-Adenylic acid is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

準備方法

合成経路および反応条件: 3'-アデニル酸は、アデノシンのリン酸化によって合成できます。反応には通常、ピリジンなどの塩基の存在下で、オキシ塩化リン(POCl3)などのリン酸化剤の使用が含まれます。 反応条件は、通常、無水溶媒および制御された温度を必要とし、3'-リン酸エステルの選択的形成を保証します .

工業生産方法: 工業的には、3'-アデニル酸はしばしば酵素的方法で生産されます。アデノシンキナーゼなどの酵素は、アデノシンのリン酸化を触媒して3'-アデニル酸を形成できます。 この方法は、その特異性と効率のために好まれます .

反応の種類:

酸化: 3'-アデニル酸は、特にアデニン部分で酸化反応を起こす可能性があります。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 還元反応はそれほど一般的ではありませんが、水素化ホウ素ナトリウムなどの還元剤を使用して特定の条件下で起こる可能性があります。

一般的な試薬および条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム。

置換: 酸性または塩基性条件下でのさまざまな求核剤。

主要な生成物:

酸化: アデニンの酸化誘導体。

還元: リボースまたはアデニン部分の還元型。

置換: リン酸基が修飾されたヌクレオチドアナログ.

特性

IUPAC Name |

[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQVTSROQXJCDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-21-9 | |

| Record name | 3'-Adenylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What are the main biological effects of 3'-adenylic acid on cell division and the mitotic cycle?

A1: Research suggests that 3'-adenylic acid exhibits an inhibitory effect on cell division. [] This inhibition is linked to a significant increase in the duration of the mitotic cycle, as observed in Vicia faba. [] It's proposed that the compound's strong influence on the nucleus and chromosomes, particularly the induction of picnosis, stems from its potential to cause DNA depolymerization. [] This disruption of DNA integrity could further impede the synthesis of macromolecules. []

Q2: What are the key differences in 3'-adenylic acid content observed in various marine organisms, and what enzymatic basis explains these variations?

A2: Significant variations in 3'-adenylic acid levels are observed across different marine species. For instance, salted clam and cuttlefish pickles exhibit high 3'-adenylic acid concentrations compared to other seafood pickles. [] This difference is attributed to the absence of adenylic deaminase in clams and certain invertebrates, leading to the accumulation of adenylic acid and classifying them as AMP-type organisms. [] In contrast, salted yellow tail pickles contain lower levels of 3'-adenylic acid but significant amounts of 5'-inosinic acid, characterizing them as IMP-type. [] This difference highlights the diverse metabolic pathways and enzyme activities present in various marine organisms.

Q3: How does the presence of 3'-adenylic acid contribute to the distinct flavor profiles of certain foods?

A3: 3'-Adenylic acid, along with other nucleotides and amino acids, plays a crucial role in shaping the unique flavor profiles of various foods. For example, the characteristic flavor of salted oyster pickles is attributed to a high concentration of 3'-adenylic acid and the presence of sweet amino acids like lysine, threonine, isoleucine, and leucine. [] Additionally, the combined effect of 3'-adenylic acid with glutamic acid and aspartic acid contributes to the specific taste of salted yellow tail pickles, demonstrating a potential synergistic interaction between these flavor components. []

Q4: Can you elaborate on the metabolic pathways affected by sodium fluoride (NaF) stress in silkworms, particularly those involving 3'-adenylic acid?

A4: Metabolomic analysis of silkworm midgut tissue exposed to NaF stress revealed significant alterations in purine metabolism, particularly in fluoride-tolerant strains. [] A notable observation was the upregulation of 3'-adenylic acid and hypoxanthine, alongside the downregulation of guanine, allantoic acid, xanthine, N-acetyl-L-glutamic acid, and pyruvate. [] These findings suggest a potential link between these metabolic pathways, including those involving 3'-adenylic acid, and the mechanisms underlying NaF tolerance in silkworms.

Q5: What is the role of microbial ribonucleases in the context of 3'-adenylic acid?

A5: Microbial ribonucleases, specifically those exhibiting 3'-adenylic acid specificity, like RNase T2 from Aspergillus oryzae, play a crucial role in RNA degradation by cleaving phosphodiester bonds adjacent to 3'-adenylic acid residues. [, ] This degradation process is essential for generating mature, functional RNA molecules from their precursors. [] The discovery and characterization of these enzymes highlight the importance of microbial sources in understanding RNA metabolism and the diverse roles of ribonucleases in biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。